molecular formula C10H4F6N2O2 B14211616 4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid CAS No. 827042-64-8

4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid

Cat. No.: B14211616
CAS No.: 827042-64-8
M. Wt: 298.14 g/mol
InChI Key: DPLPJDGNJZUCMA-UHFFFAOYSA-N
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Description

4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid is a fluorinated benzimidazole derivative This compound is notable for its unique structural features, including the presence of two trifluoromethyl groups and a carboxylic acid functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor binding .

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(trifluoromethyl)-1,3-phenylene bis(tert-butyl nitroxide): Another fluorinated compound with similar structural features.

    2,6-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl groups but differs in the core structure.

    Trifluoromethylated pyrazolines: Compounds with trifluoromethyl groups and a pyrazoline core.

Properties

CAS No.

827042-64-8

Molecular Formula

C10H4F6N2O2

Molecular Weight

298.14 g/mol

IUPAC Name

4,6-bis(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C10H4F6N2O2/c11-9(12,13)3-1-4(10(14,15)16)6-5(2-3)17-7(18-6)8(19)20/h1-2H,(H,17,18)(H,19,20)

InChI Key

DPLPJDGNJZUCMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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